5-(1H-Pyrazol-3-yl)thiophene-2-carbonitrile
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Overview
Description
5-(1H-Pyrazol-3-yl)thiophene-2-carbonitrile is an organic compound with the molecular formula C8H5N3S. It is a heterocyclic compound that contains both a pyrazole and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-3-yl)thiophene-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with 2-bromo-3-thiophenecarbonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrazol-3-yl)thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1H-Pyrazol-3-yl)thiophene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-(1H-Pyrazol-3-yl)thiophene-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-(1H-Pyrazol-3-yl)thiophene: Lacks the nitrile group, which may affect its reactivity and applications.
Uniqueness
5-(1H-Pyrazol-3-yl)thiophene-2-carbonitrile is unique due to the presence of both a pyrazole and a thiophene ring, along with a nitrile group.
Properties
Molecular Formula |
C8H5N3S |
---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
5-(1H-pyrazol-5-yl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C8H5N3S/c9-5-6-1-2-8(12-6)7-3-4-10-11-7/h1-4H,(H,10,11) |
InChI Key |
ZZPRDLUZRJIQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=NN2)C#N |
Origin of Product |
United States |
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